molecular formula C16H26N4O4 B12511908 2,5-Diisobutoxyterephthalohydrazide

2,5-Diisobutoxyterephthalohydrazide

Cat. No.: B12511908
M. Wt: 338.40 g/mol
InChI Key: ITENHYRRAXUPGB-UHFFFAOYSA-N
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Description

2,5-Diisobutoxyterephthalohydrazide is an organic compound with the molecular formula C16H26N4O4 It is a derivative of terephthalohydrazide, where two isobutoxy groups are substituted at the 2 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diisobutoxyterephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with isobutyl alcohol in the presence of a dehydrating agent to form 2,5-diisobutoxyterephthalic acid. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Diisobutoxyterephthalohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The isobutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2,5-Diisobutoxyterephthalohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Diisobutoxyterephthalohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibutoxyterephthalohydrazide: Similar in structure but with butoxy groups instead of isobutoxy groups.

    2,5-Dimethoxyterephthalohydrazide: Contains methoxy groups instead of isobutoxy groups.

    2,5-Dihydroxyterephthalohydrazide: Lacks the isobutoxy groups and has hydroxyl groups instead.

Uniqueness

2,5-Diisobutoxyterephthalohydrazide is unique due to the presence of isobutoxy groups, which can influence its chemical reactivity and physical properties. These groups may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.

Properties

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

2,5-bis(2-methylpropoxy)benzene-1,4-dicarbohydrazide

InChI

InChI=1S/C16H26N4O4/c1-9(2)7-23-13-5-12(16(22)20-18)14(24-8-10(3)4)6-11(13)15(21)19-17/h5-6,9-10H,7-8,17-18H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

ITENHYRRAXUPGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1C(=O)NN)OCC(C)C)C(=O)NN

Origin of Product

United States

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